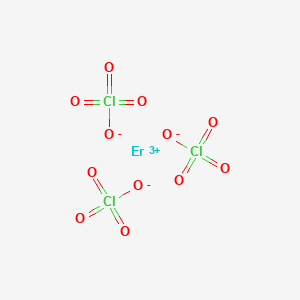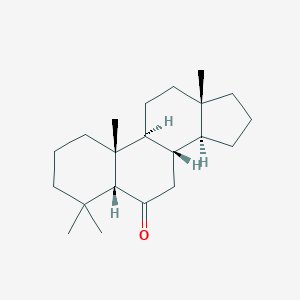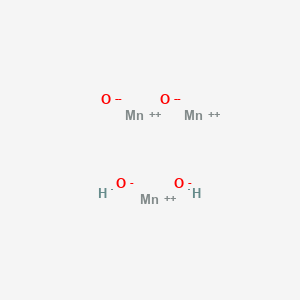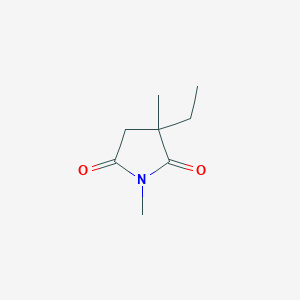
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione (EDPD) is a heterocyclic organic compound that belongs to the class of pyrrolidinediones. It is widely used in scientific research for its unique chemical properties and potential applications. EDPD has a wide range of applications in various fields, including medicine, agriculture, and material science.
Mechanism Of Action
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione acts as a nucleophile due to the presence of the carbonyl group in its structure. It can react with electrophiles to form a variety of products, including imines, enamines, and alkylated pyrrolidinediones. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also undergo cyclization reactions to form cyclic compounds.
Biochemical And Physiological Effects
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor properties. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research. One potential area of application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also be used as a building block for the synthesis of new functional materials, such as polymers and liquid crystals. Another potential area of application is in the development of new agrochemicals with improved crop yields and reduced environmental impact.
Conclusion
In conclusion, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its availability, stability, and ease of handling. However, it also has some limitations, including its low solubility in water and some organic solvents. There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research, including the synthesis of new pharmaceuticals, functional materials, and agrochemicals.
Synthesis Methods
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can be synthesized by reacting ethyl acetoacetate and methyl acetoacetate with ammonia in the presence of sodium ethoxide. The reaction is carried out in ethanol at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione.
Scientific Research Applications
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been extensively used in scientific research due to its unique chemical properties. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the synthesis of enantiopure compounds.
properties
CAS RN |
13861-99-9 |
|---|---|
Product Name |
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3 |
InChI Key |
SZXUVNXLZXDSLJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C)C |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



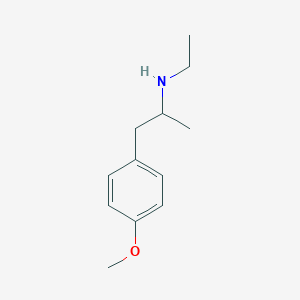
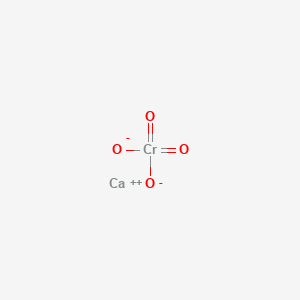


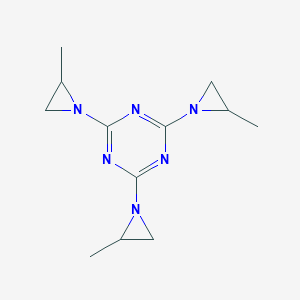
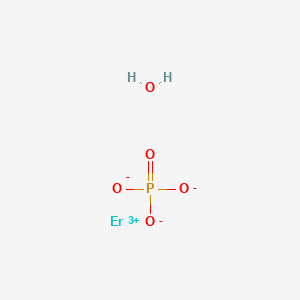
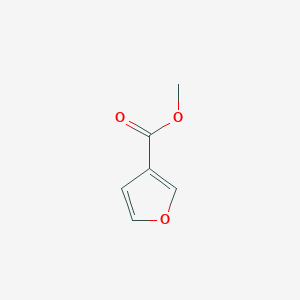
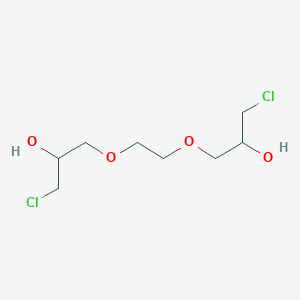
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
